molecular formula C15H16N6O2 B2983854 (E)-6-(tert-butyl)-8-((2-hydroxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 328020-82-2

(E)-6-(tert-butyl)-8-((2-hydroxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No. B2983854
CAS RN: 328020-82-2
M. Wt: 312.333
InChI Key: LWLIQZSVCNGOCD-CAOOACKPSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[4,3-b][1,2,4]triazines, which are known to exhibit a wide range of biological activities . The presence of the hydroxybenzylidene group suggests it might have potential as a Schiff base ligand, which are often used in coordination chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the [1,2,4]triazolo[4,3-b][1,2,4]triazine core, with a tert-butyl group at the 6-position and a (2-hydroxybenzylidene)amino group at the 8-position .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of [1,2,4]triazolo[4,3-b][1,2,4]triazines and Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its [1,2,4]triazolo[4,3-b][1,2,4]triazine structure and the attached functional groups .

Scientific Research Applications

Synthesis and Antioxidant Activity

The synthesis of new derivatives of this compound and their evaluation for antioxidant properties have been explored. These compounds were synthesized by reacting 8-amino-6-tert-butyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one with various aromatic and heterocyclic aldehydes. The antioxidant activity was assessed in vitro, showing that these substances exhibit both antioxidant and prooxidant properties depending on their structure. This research highlights the potential of these derivatives as antioxidants, which could be useful in combating diseases associated with oxidative stress, such as atherosclerosis and Alzheimer’s disease (Novodvorskyi et al., 2020).

Antimicrobial Activities

Another aspect of scientific research involving these compounds is their antimicrobial properties. Some novel derivatives have been synthesized and tested for their antimicrobial activities. This research could lead to the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Bektaş et al., 2007).

Inhibitory Activities and Potential Anticancer Applications

The inhibitory effect of novel fused 1,2,4-triazine derivatives on CPY1A1 activity has been investigated. These compounds have shown potential as promising anticancer drugs. The study provides insight into the structural requirements for the inhibitory activity of these compounds, which could inform the design of new anticancer drugs (El Massry et al., 2012).

Photolysis and Antimicrobial Activity

Research on the synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines has been conducted, leading to the development of compounds with antimicrobial and antifungal activities. This work demonstrates the utility of these compounds in the development of new antimicrobial agents (Ivanov et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and activities, which are not available based on the current information .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

6-tert-butyl-8-[(E)-(2-hydroxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-15(2,3)12-13(23)21(14-18-16-9-20(14)19-12)17-8-10-6-4-5-7-11(10)22/h4-9,22H,1-3H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLIQZSVCNGOCD-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(tert-butyl)-8-((2-hydroxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

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